molecular formula C17H17NO2 B496012 4-(allyloxy)-N-(3-methylphenyl)benzamide

4-(allyloxy)-N-(3-methylphenyl)benzamide

Cat. No.: B496012
M. Wt: 267.32g/mol
InChI Key: BPUKOXJYUFSOKO-UHFFFAOYSA-N
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Description

4-(Allyloxy)-N-(3-methylphenyl)benzamide is a benzamide derivative characterized by an allyloxy group (-O-CH₂-CH=CH₂) at the para position of the benzamide ring and a 3-methylphenyl substituent on the amide nitrogen.

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32g/mol

IUPAC Name

N-(3-methylphenyl)-4-prop-2-enoxybenzamide

InChI

InChI=1S/C17H17NO2/c1-3-11-20-16-9-7-14(8-10-16)17(19)18-15-6-4-5-13(2)12-15/h3-10,12H,1,11H2,2H3,(H,18,19)

InChI Key

BPUKOXJYUFSOKO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC=C

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzamide Core

The benzamide scaffold is highly tunable, with substituents at the 4-position significantly influencing biological activity. Key comparisons include:

Compound Name 4-Position Substituent Amide Nitrogen Substituent Key Biological Activity/Notes Source
4-(Allyloxy)-N-(3-methylphenyl)benzamide Allyloxy (-O-CH₂-CH=CH₂) 3-Methylphenyl Potential nAChR modulation (inferred) Target
4-(Allyloxy)-N-(6-methylpyridin-2-yl)benzamide (Compound 1) Allyloxy 6-Methylpyridin-2-yl IC₅₀ = 6.0 µM (hα4β2 nAChR); 5-fold selectivity over hα3β4
4-Methoxy-N-(3-methylphenyl)benzamide Methoxy (-OCH₃) 3-Methylphenyl No reported activity; smaller substituent, reduced steric hindrance
2-Hydroxy-N-(3-trifluoromethylphenyl)benzamide Hydroxy (-OH) 3-Trifluoromethylphenyl Antioxidant activity; enhanced hydrogen bonding and acidity
PC945 (Antifungal agent) Complex triazole moiety 4-Fluorophenyl Inhaled antifungal; optimized for lung delivery

Key Observations :

  • Allyloxy vs.
  • Pyridinyl vs. The target compound’s 3-methylphenyl group may reduce selectivity but increase lipophilicity.
  • Hydroxy vs. Allyloxy : Hydroxy-substituted benzamides (e.g., ) exhibit antioxidant properties due to radical scavenging, whereas allyloxy derivatives may prioritize receptor modulation.
Structure-Activity Relationship (SAR) Insights
  • Electron-Donating vs. Electron-Withdrawing Groups :

    • Allyloxy and methoxy are electron-donating, enhancing resonance stabilization of the benzamide core. In contrast, trifluoromethyl () is electron-withdrawing, altering charge distribution and binding affinity.
    • The 3-methyl group on the aniline moiety (target compound) balances lipophilicity without excessive steric hindrance, unlike bulkier substituents (e.g., quinazolinyl in ).
  • Role of Nitrogen Substituents :

    • Pyridinyl (Compound 1) enables polar interactions with nAChRs, while phenyl derivatives (target compound) may favor hydrophobic binding pockets.
    • Substitutions like imidazole () introduce basicity, targeting enzymes or receptors with distinct active sites.

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